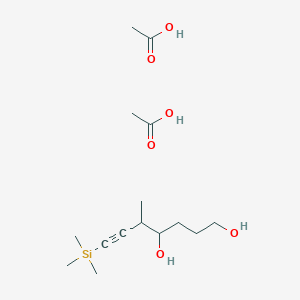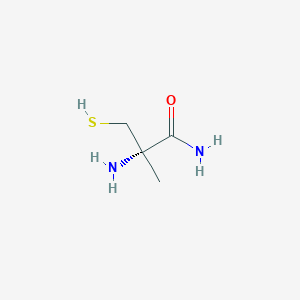
Cadmium;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium and zinc are two elements that belong to Group 12 of the periodic table. Cadmium is a soft, bluish-white metal, while zinc is a slightly brittle metal at room temperature and has a blue-silvery appearance when oxidation is removed. Both elements are chemically similar and often occur together in nature. Cadmium is primarily obtained as a by-product of zinc refining. These metals are used in various industrial applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sol-Gel Method: Cadmium-doped zinc oxide nanoparticles can be synthesized using the sol-gel technique.
Crystallization Methods: High-purity cadmium and zinc can be prepared using crystallization purification methods such as horizontal directional solidification and zone melting.
Industrial Production Methods
Cadmium is primarily produced as a by-product of zinc refining. The production process involves the following steps:
Roasting: Zinc sulfide ores are roasted to convert them into zinc oxide, during which cadmium becomes concentrated in the fumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cadmium reacts with oxygen to form cadmium oxide (CdO).
Reduction: Cadmium can be reduced from its compounds using reducing agents like hydrogen.
Substitution: Cadmium can undergo substitution reactions with halogens to form cadmium halides (e.g., CdCl2, CdBr2).
Common Reagents and Conditions
Hydrochloric Acid: Cadmium reacts with hydrochloric acid to form cadmium chloride and hydrogen gas.
Major Products
Cadmium Oxide (CdO): Formed by the oxidation of cadmium.
Cadmium Chloride (CdCl2): Formed by the reaction of cadmium with hydrochloric acid.
Scientific Research Applications
Mechanism of Action
Cadmium and zinc exert their effects through various molecular mechanisms. Cadmium can induce oxidative stress by generating reactive oxygen species (ROS) and disrupting mitochondrial function. Zinc, on the other hand, is essential for the proper function of numerous enzymes and proteins. The molecular targets and pathways involved include metal influx transporters, metal efflux transporters, and metal-induced ROS signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Mercury (Hg): Like cadmium and zinc, mercury is also a Group 12 element.
Lead (Pb): Although not in the same group, lead shares some chemical similarities with cadmium and zinc.
Uniqueness
Cadmium is unique due to its specific applications in rechargeable batteries and radiation detectors. Zinc is essential for biological functions and widely used in galvanization to prevent rusting of iron and steel .
Properties
CAS No. |
647835-82-3 |
|---|---|
Molecular Formula |
Cd6Zn2 |
Molecular Weight |
805.2 g/mol |
IUPAC Name |
cadmium;zinc |
InChI |
InChI=1S/6Cd.2Zn |
InChI Key |
JWVAEZVSMWLSBA-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Zn].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12600915.png)
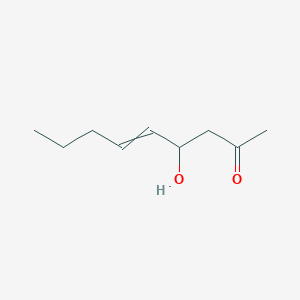
![(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid](/img/structure/B12600925.png)
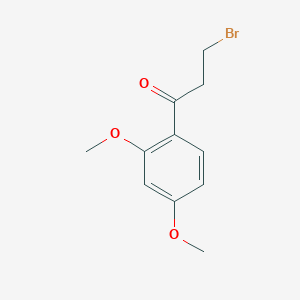
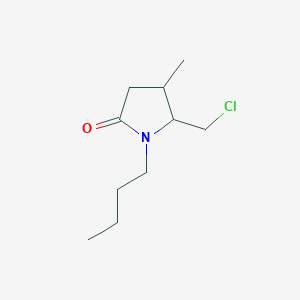
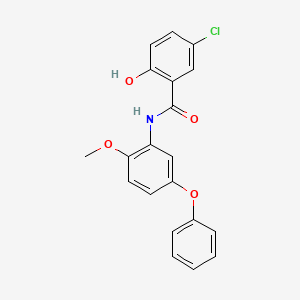
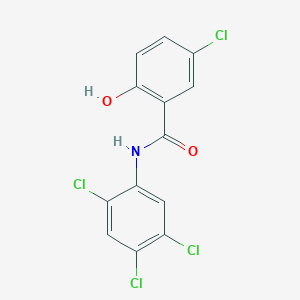
![[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite](/img/structure/B12600951.png)


![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)
